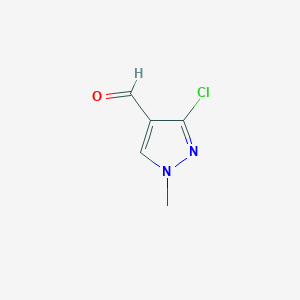![molecular formula C11H18N4O2 B1493130 1-(8-(Metoxi-metil)-6-azaspiro[3.4]octan-6-il)-2-azidoetan-1-ona CAS No. 2098109-78-3](/img/structure/B1493130.png)
1-(8-(Metoxi-metil)-6-azaspiro[3.4]octan-6-il)-2-azidoetan-1-ona
Descripción general
Descripción
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reticulación de Polímeros
Las azidas orgánicas como 1-(8-(Metoxi-metil)-6-azaspiro[3.4]octan-6-il)-2-azidoetan-1-ona son conocidas por su capacidad de actuar como reticulantes en la química de polímeros . El grupo azida puede sufrir activación térmica o fotólisis para liberar nitrógeno, lo que lleva a la formación de nitrenos altamente reactivos. Estos nitrenos pueden reticular polímeros de manera eficiente, alterando sus propiedades físicas para mejorar el rendimiento de dispositivos basados en polímeros como las pilas de combustible de membrana y los transistores de efecto de campo orgánico (OFET).
Ciencias de los Materiales
En las ciencias de los materiales, la reactividad del grupo azida se aprovecha en la síntesis de 1,2,3-triazoles mediante la reacción de cicloadición de Huisgen . Esta reacción es fundamental para crear nuevos materiales con las propiedades deseadas, incluida una mayor estabilidad térmica y resistencia mecánica. La estructura espirocíclica del compuesto también puede contribuir a la rigidez y la estructura tridimensional de los materiales.
Agentes Antituberculosos
El núcleo espirocíclico del compuesto es estructuralmente similar a la 2,6-diazaspiro[3.4]octana, que se ha utilizado como bloque de construcción en el desarrollo de quimiotipos de carboxamida de nitrofurano con potente actividad antituberculosa . Al explorar la periferia molecular, los investigadores pueden optimizar la potencia y reducir la toxicidad sistémica de estos compuestos.
Antagonistas del Receptor Sigma-1
Los compuestos con un andamiaje de diazaspiro[3.4]octano se han investigado como antagonistas del receptor sigma-1 . Estos antagonistas pueden mejorar el efecto analgésico de los opioides como la morfina y potencialmente prevenir la tolerancia analgésica, lo que los convierte en candidatos prometedores para el control del dolor.
Células Solares Orgánicas
La funcionalidad de azida y la estructura espirocíclica se pueden utilizar en el desarrollo de células solares orgánicas (OSC) . La capacidad de reticulación de las azidas puede mejorar la eficiencia de los OSC al mejorar las capas de transporte de electrones o crear capas activas más estables dentro de las células solares.
Diodos Emisores de Luz (LED)
En el campo de la optoelectrónica, específicamente en la fabricación de LED, los grupos azida se pueden utilizar para modificar las propiedades electrónicas de los polímeros . Esta modificación puede conducir al desarrollo de LED con mejor eficiencia de emisión de luz y mayor duración.
Propiedades
IUPAC Name |
2-azido-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-17-7-9-6-15(10(16)5-13-14-12)8-11(9)3-2-4-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKATKRMOLFLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(2,2-dimethylpropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1493052.png)


![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)



![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)



